Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate

Fluoroquinolone synthesis Process chemistry Gatifloxacin intermediates

Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (CAS 112811-70-8), systematically named ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate, is a fluorinated benzoylacrylate ester bearing a cyclopropylamino enamine moiety and a 2,4,5-trifluoro-3-methoxyphenyl ketone. It is primarily encountered as Gatifloxacin Impurity 7 and as a penultimate intermediate in the industrial synthesis of the third-generation fluoroquinolone antibiotic gatifloxacin, where it undergoes base-mediated cyclization to form the quinolone carboxylate core.

Molecular Formula C₁₆H₁₆F₃NO₄
Molecular Weight 343.3
CAS No. 112811-70-8
Cat. No. B1147400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
CAS112811-70-8
Synonymsα-[(Cyclopropylamino)methylene]-2,4,5-trifluoro-3-methoxy-β-oxobenzenepropanoic Acid Ethyl Ester;  Ethyl 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-cyclopropylaminoacrylate; 
Molecular FormulaC₁₆H₁₆F₃NO₄
Molecular Weight343.3
Structural Identifiers
SMILESCCOC(=O)C(=C(C1=CC(=C(C(=C1F)OC)F)F)O)C=NC2CC2
InChIInChI=1S/C16H16F3NO4/c1-3-24-16(22)10(7-20-8-4-5-8)14(21)9-6-11(17)13(19)15(23-2)12(9)18/h6-8,21H,3-5H2,1-2H3/b14-10-,20-7?
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (CAS 112811-70-8) – Structural Identity & Procurement-Relevant Profile


Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (CAS 112811-70-8), systematically named ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate, is a fluorinated benzoylacrylate ester bearing a cyclopropylamino enamine moiety and a 2,4,5-trifluoro-3-methoxyphenyl ketone . It is primarily encountered as Gatifloxacin Impurity 7 and as a penultimate intermediate in the industrial synthesis of the third-generation fluoroquinolone antibiotic gatifloxacin, where it undergoes base-mediated cyclization to form the quinolone carboxylate core [1]. With a molecular formula of C₁₆H₁₆F₃NO₄ and a monoisotopic mass of 343.103 Da, it is distinguished from the dimethylamino analog (C₁₅H₁₆F₃NO₄, 331.103 Da) by the presence of the cyclopropylamine substituent, which directly prefigures the N1-cyclopropyl group of the final fluoroquinolone pharmacophore and eliminates the need for a later transamination step .

Procurement Risk for Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate: Why In-Class Intermediates Cannot Be Substituted Without Quantitative Justification


Superficially, several 3-amino-2-(polyfluorobenzoyl)acrylate esters appear interchangeable as fluoroquinolone intermediates; however, the specific cyclopropylamino substituent on CAS 112811-70-8 is structurally deterministic for the downstream quinolone N1-substituent, and substituting the dimethylamino analog (CAS 121577-35-3) necessitates an additional, yield-eroding transamination step to install the cyclopropyl ring [1]. Furthermore, the trifluoromethoxy substitution pattern on the benzoyl ring dictates the regiochemistry of the final cyclization and the methoxy group at position 8 of the quinolone nucleus—a key determinant of gatifloxacin's antibacterial spectrum [2]. Empirical yield data demonstrate that optimized syntheses proceeding through this specific intermediate achieve overall cyclization ester yields of ~88.8%, compared with ~62.5% for reference methods that may rely on alternative intermediates, representing a ~42% relative yield improvement that directly impacts cost-of-goods in scaled production [3].

Direct Comparative Evidence for Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (CAS 112811-70-8) vs. Closest Analogs


Synthetic Yield Advantage: Gatifloxacin Cyclization Ester Formation via Cyclopropylamino Intermediate vs. Reference Method

The cyclopropylamino enamine intermediate (CAS 112811-70-8) enables a streamlined amination–cyclization sequence that outperforms the traditional route. An optimized three-step protocol (amination I, amination II, cyclization) proceeding through this specific intermediate achieves an overall gatifloxacin cyclization ester yield of 88.8%, compared with a reference method yield of 62.5% [1]. This 26.3 percentage-point absolute difference represents a 42% relative yield improvement.

Fluoroquinolone synthesis Process chemistry Gatifloxacin intermediates

Molecular Weight & Lipophilicity Differentiation: Cyclopropylamino vs. Dimethylamino Analog (CAS 121577-35-3)

The target compound (C₁₆H₁₆F₃NO₄, MW 343.30 Da, LogP 2.20) is structurally differentiated from its closest congener, ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (CAS 121577-35-3, C₁₅H₁₆F₃NO₄, MW 331.29 Da), by a 12.01 Da higher molecular mass and a 0.91 LogP unit difference attributable to the cyclopropylamino vs. dimethylamino substituent . This difference is not cosmetic: the cyclopropyl ring directly pre-installs the N1 pharmacophoric element of the target fluoroquinolone, obviating a post-cyclization transamination step required when the dimethylamino analog is used [1].

Physicochemical characterization QSAR Intermediate selection

Reference Standard Grade & Regulatory Documentation: ISO 17034 Certified vs. General Reagent Grade

When sourced from accredited suppliers (e.g., CATO Research Chemicals), CAS 112811-70-8 is manufactured under ISO 17034 reference material producer certification, with documented purity >95% by HPLC and comprehensive certificate of analysis (CoA) including NMR, HPLC, and GC batch data . By contrast, generic reagent-grade sourcing of the dimethylamino analog (CAS 121577-35-3) is commonly offered at 95% purity without ISO 17034 accreditation or the full characterization package required for ANDA regulatory submissions . The target compound is explicitly designated as Gatifloxacin Impurity 7 (USP/EP traceable), enabling its direct use in method validation and quality control without further qualification .

Reference standard Regulatory compliance ANDA submission ISO 17034

Regiochemical Fidelity in Cyclization: Pre-installation of N1-Cyclopropyl Eliminates Transamination Artifacts

The cyclopropylamino group on CAS 112811-70-8 undergoes K₂CO₃-mediated cyclization in hot N-methylpyrrolidone to directly generate the N1-cyclopropyl quinolone carboxylate ester (CAS 112811-71-9) without requiring a subsequent N-alkylation or transamination step [1]. When the dimethylamino analog (CAS 121577-35-3) is instead employed, the intermediate dimethylamino quinolone must be subjected to post-cyclization displacement with cyclopropylamine—a step that can generate des-cyclopropyl impurities and N-oxide byproducts [2]. Published impurity profiling studies of gatifloxacin drug substance identify Despropylene Gatifloxacin (the N1-H analog) as a critical process impurity whose levels are directly influenced by intermediate choice [3].

Cyclization regiochemistry Impurity control Process robustness

Procurement Cost-per-Mol: Cyclopropylamino Intermediate Pricing vs. Dimethylamino Analog

Pricing data from CymitQuimica (TRC brand) indicates that the cyclopropylamino compound (CAS 112811-70-8, 500 mg) is listed at €2,353.00, whereas the dimethylamino analog (CAS 121577-35-3, 1 g) is listed at €1,066.00 . On a per-milligram basis, the cyclopropylamino compound costs approximately 4.4× more (€4.71/mg vs. €1.07/mg). From China-based bulk suppliers (e.g., Lookchem), both compounds are quoted at ~99% purity with pricing at RMB 25.0/kg for the cyclopropylamino compound, indicating that at industrial scale, the cost premium compresses significantly while the yield advantage and step-count reduction drive total cost-of-ownership in favor of the cyclopropylamino intermediate .

Procurement cost analysis Intermediate sourcing Gatifloxacin supply chain

Physicochemical Characterization: Boiling Point and Thermal Stability for Distillation-Based Purification

The target compound (CAS 112811-70-8) exhibits a predicted boiling point of 463.2 ± 45.0 °C at 760 mmHg and a flash point of 233.9 ± 28.7 °C, with a density of 1.3 ± 0.1 g/cm³ and vapor pressure of 0.0 ± 1.1 mmHg at 25 °C . These values place it in a thermal stability window that permits high-vacuum distillation for purification without degradation—a meaningful differentiator from the dimethylamino analog, which has a lower molecular weight and is expected to have a lower boiling point (~430–440 °C estimated), potentially complicating fractional distillation separations from close-boiling impurities in the reaction mixture .

Thermal stability Purification Boiling point Process safety

Verified Application Scenarios for Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate (CAS 112811-70-8) Based on Quantitative Evidence


Gatifloxacin API Process Development & Scale-Up: Maximizing Cyclization Ester Yield

Process chemistry teams developing or optimizing gatifloxacin manufacturing should select CAS 112811-70-8 as the penultimate intermediate, as the cyclopropylamino enamine enables an 88.8% overall yield to the gatifloxacin cyclization ester vs. 62.5% for reference routes [1]. This 42% relative yield gain directly reduces raw material consumption per kg of API and is the single most impactful process economic lever for commercial-scale production.

ANDA Regulatory Filing: Impurity Reference Standard for Method Validation and Quality Control

Analytical development and QC laboratories preparing ANDA submissions for gatifloxacin generic products should procure ISO 17034-certified CAS 112811-70-8 (Gatifloxacin Impurity 7) with USP/EP pharmacopeial traceability [1]. The availability of full characterization data (NMR, HPLC, GC) and a certificate of analysis eliminates the need for costly in-house qualification ($5,000–$15,000 per impurity reference standard), accelerating method validation timelines and ensuring regulatory acceptability .

Comparator Selection for Synthetic Route Scouting: Cyclopropylamino vs. Dimethylamino Intermediate

Medicinal chemistry and process R&D groups evaluating fluoroquinolone synthetic routes should use CAS 112811-70-8 in head-to-head comparisons against the dimethylamino analog (CAS 121577-35-3). The direct cyclization route eliminates one post-cyclization transamination step, reduces the risk of des-cyclopropyl impurity formation, and, when combined with the ~42% yield advantage, provides a compelling total-cost-of-ownership case even when the per-kg intermediate cost is modestly higher [1].

Bulk Intermediate Procurement for Generic Gatifloxacin Manufacturing

Procurement departments sourcing multi-kilogram quantities of the key gatifloxacin intermediate should benchmark suppliers of CAS 112811-70-8 based on purity (>99% HPLC), ISO certification status, and yield-adjusted pricing. While reference-standard pricing shows a 4.4× premium vs. the dimethylamino analog at gram scale, bulk pricing from China-based manufacturers (e.g., RMB 25.0/kg at 99% purity) compresses this differential, and the yield advantage (88.8% vs. 62.5%) translates to a net cost savings of approximately 30% when calculated on a per-kg-of-final-API basis [1].

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